molecular formula C17H26N2O B7474090 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide

2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide

Cat. No. B7474090
M. Wt: 274.4 g/mol
InChI Key: AINLUJIQXKAGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique properties.

Mechanism of Action

2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide works by selectively blocking the activity of dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward and motivation. By blocking the activity of dopamine D3 receptors, 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide can reduce the rewarding effects of drugs of abuse and reduce drug-seeking behavior in animals.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce drug-seeking behavior, decrease the rewarding effects of drugs of abuse, and reduce the activity of dopamine neurons in the brain. It has also been shown to have anxiolytic effects, meaning it can reduce anxiety in animals.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in lab experiments is its high yield and cost-effectiveness. It is also a selective dopamine D3 receptor antagonist, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation of using 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is that it has not yet been extensively studied in humans, so its potential therapeutic effects in humans are not yet fully understood.

Future Directions

There are several future directions for research on 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One area of research is its potential use as a treatment for drug addiction in humans. While studies in animals have shown promising results, more research is needed to determine if 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is safe and effective in humans.
Another area of research is its potential use as a tool for studying the role of dopamine in various physiological processes. By selectively blocking the activity of dopamine D3 receptors, 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide can help researchers better understand the role of dopamine in reward and motivation, as well as other physiological processes.
Finally, more research is needed to fully understand the biochemical and physiological effects of 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, as well as its potential advantages and limitations for lab experiments. As research on 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide continues, it may become an increasingly important tool for studying the role of dopamine in the brain and for developing new treatments for drug addiction and other disorders.

Synthesis Methods

The synthesis of 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction of 4-piperidone hydrochloride with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The yield of 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is typically high, making it a cost-effective compound for research purposes.

Scientific Research Applications

2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been studied extensively for its potential use in various scientific research applications. One area of research is its potential use as a treatment for drug addiction. Studies have shown that 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide can reduce drug-seeking behavior in animals, suggesting that it may have therapeutic potential for treating addiction in humans.
Another area of research is its potential use as a tool for studying the role of dopamine in the brain. 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is a selective dopamine D3 receptor antagonist, which means it can selectively block the activity of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various physiological processes, such as reward and motivation.

properties

IUPAC Name

2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-12(2)19-9-7-15(8-10-19)18-17(20)16-11-13(3)5-6-14(16)4/h5-6,11-12,15H,7-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINLUJIQXKAGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.